REACTION_CXSMILES
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CS(O[CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11])(=O)=O.[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>>[C:12]([NH:16][CH2:6][CH2:7][CH2:8][CH2:9][C:10]#[CH:11])([CH3:15])([CH3:14])[CH3:13]
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Name
|
|
Quantity
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3.5 g
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Type
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reactant
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Smiles
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CS(=O)(=O)OCCCCC#C
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Name
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|
Quantity
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30 mL
|
Type
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reactant
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Smiles
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C(C)(C)(C)N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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the residues were partitioned between ethyl acetate and 5% NaHCO3
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Type
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CUSTOM
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Details
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The organic layer was dried
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Type
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CONCENTRATION
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Details
|
concentrated
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |